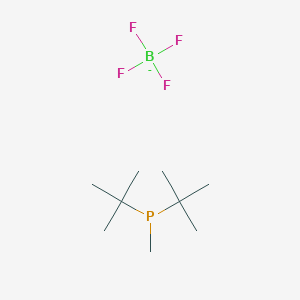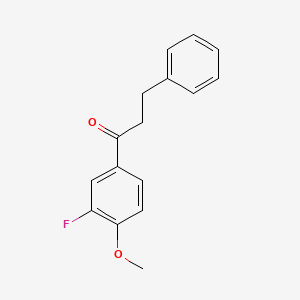
Tert-butyl 2,2-dimethylbut-3-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2,2-dimethylbut-3-ynoate: is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . It is a member of the ester family, characterized by the presence of a tert-butyl group and a but-3-ynoate moiety. This compound is primarily used in research and development, particularly in the field of organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,2-dimethylbut-3-ynoate typically involves the esterification of 2,2-dimethylbut-3-ynoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions .
Industrial Production Methods: The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 2,2-dimethylbut-3-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Aplicaciones Científicas De Investigación
Tert-butyl 2,2-dimethylbut-3-ynoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-butyl 2,2-dimethylbut-3-ynoate involves its reactivity as an ester. The ester group can undergo hydrolysis, oxidation, reduction, and substitution reactions, which are facilitated by various enzymes and chemical reagents. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
- Tert-butyl but-3-ynoate
- Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate
- Tert-butyl ®-(-)-2-hydroxy-3,3-dimethylbutyrate
Comparison: Tert-butyl 2,2-dimethylbut-3-ynoate is unique due to its specific structure, which includes a tert-butyl group and a but-3-ynoate moiety. This structure imparts distinct reactivity and properties compared to other similar compounds. For example, tert-butyl but-3-ynoate lacks the additional methyl groups present in this compound, which can influence its reactivity and applications .
Propiedades
Fórmula molecular |
C10H16O2 |
|---|---|
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
tert-butyl 2,2-dimethylbut-3-ynoate |
InChI |
InChI=1S/C10H16O2/c1-7-10(5,6)8(11)12-9(2,3)4/h1H,2-6H3 |
Clave InChI |
HFULBMYTNHDUKN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(C)(C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Phenylimidazo[1,2-a]pyridin-6-amine](/img/structure/B12442183.png)


![10-Hydroxy-5,9-dimethyl-14-methylidene-6-(3-phenylprop-2-enoyloxy)tetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12442197.png)
![aluminium(3+) 2,4-di-tert-butyl-6-[(E)-{[(1S,2S)-2-[(E)-[(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]amino]cyclohexyl]imino}methyl]phenol trichloride](/img/structure/B12442203.png)

![6A-[[2-[[2-[[2-[(2-AMinoethyl)amino]ethyl]amino]ethyl]amino]ethyl]amino]-6A-deoxy-|A-cyclodextrin](/img/structure/B12442213.png)



![2-{[(2,5-Dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12442232.png)


